4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide
Description
The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with a 1,1-dioxo-thiazinane heterocycle and a tetrahydropyran (oxane) moiety containing a hydroxymethyl group. This structure integrates sulfonamide bioactivity with heterocyclic and polyether functionalities, which may enhance solubility, metabolic stability, or target binding.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S2/c19-16(7-10-24-11-8-16)13-17-26(22,23)15-5-3-14(4-6-15)18-9-1-2-12-25(18,20)21/h3-6,17,19H,1-2,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERSMPJWQMKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiazinane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyoxane Moiety: This can be done through nucleophilic substitution reactions, where the hydroxyoxane derivative is introduced to the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring and the hydroxyoxane moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making the compound useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazinane ring and hydroxyoxane moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a sulfonamide group with a thiazinane-dioxide ring and a 4-hydroxyoxane-methyl side chain. Below is a comparative analysis with structurally related sulfonamide derivatives:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- The target compound’s thiazinane-dioxide group would exhibit strong S=O stretches (~1150–1350 cm⁻¹), consistent with sulfonamide derivatives in (1243–1258 cm⁻¹ for C=S) .
- Absence of C=O bands (~1660 cm⁻¹) in triazole derivatives contrasts with hydrazinecarbothioamide precursors, confirming cyclization .
- NMR Analysis :
Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C11H13N3O5S
- Molar Mass : 255.29 g/mol
- CAS Number : 22230-37-1
The compound features a thiazinan ring, a sulfonamide group, and a hydroxyoxane moiety, contributing to its unique reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. A study conducted on related sulfonamide derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including E. coli and B. subtilis .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Activity |
|---|---|---|
| Compound 1 | E. coli | Active |
| Compound 2 | B. subtilis | Active |
| Compound 3 | B. licheniformis | Active |
The mechanism of action for sulfonamides generally involves the inhibition of bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death .
Cardiovascular Effects
Some studies have suggested that sulfonamides may influence cardiovascular parameters. For instance, benzenesulfonamide derivatives were shown to affect perfusion pressure in experimental models, indicating potential therapeutic implications in cardiovascular diseases .
Case Study: Perfusion Pressure Changes
A recent study evaluated the effects of various sulfonamide derivatives on perfusion pressure:
- Control Group : Krebs-Henseleit solution only.
- Test Groups : Various concentrations of benzenesulfonamide derivatives.
Results indicated that certain derivatives significantly altered perfusion pressure over time, suggesting their potential role in cardiovascular modulation.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for determining its biological activity. Theoretical studies using models like ADME/PK have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | Moderate |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
